molecular formula C7H4BrIN2 B1375057 8-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 1232038-69-5

8-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1375057
CAS No.: 1232038-69-5
M. Wt: 322.93 g/mol
InChI Key: FPBVVGOLLSNULG-UHFFFAOYSA-N
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Description

8-Bromo-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrIN2 It is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological and pharmacological activities

Biochemical Analysis

Biochemical Properties

8-Bromo-3-iodoimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for instance, it has been found to induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival. In non-cancerous cells, the compound may have different effects, such as altering cellular metabolism without inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme temperatures can lead to degradation. Over time, the degradation products may have different biochemical properties, potentially affecting the outcomes of experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of the compound have been associated with toxic effects, such as liver damage or altered metabolic function. It is important to carefully titrate the dosage to achieve the desired effects while minimizing adverse outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization and accumulation can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties .

Preparation Methods

8-Bromo-3-iodoimidazo[1,2-a]pyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . This method does not require a base and results in the formation of the desired imidazo[1,2-a]pyridine derivative.

Chemical Reactions Analysis

8-Bromo-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-3-iodoimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVVGOLLSNULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232038-69-5
Record name 8-bromo-3-iodoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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